molecular formula C16H16FNO B5727515 2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide

2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B5727515
M. Wt: 257.30 g/mol
InChI Key: KNFRZWPHXBBYKH-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C16H16FNO It is a fluorinated benzamide derivative, which means it contains a benzamide group with a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-(propan-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and reaction time, may be optimized to increase yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove or modify certain functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. Reactions are typically carried out in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. Reactions are usually performed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions may produce carboxylic acids or ketones.

Scientific Research Applications

2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or electronic conductivity.

    Biological Research: It may be used as a probe or ligand in biological studies to investigate the interactions of fluorinated compounds with biological targets.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects. The exact molecular pathways involved can vary depending on the specific target and application.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2-fluorophenyl)benzamide: Another fluorinated benzamide with similar structural features but different substitution patterns.

    4-fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline: A fluorinated aniline derivative with different functional groups.

Uniqueness

2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the isopropyl group can enhance its stability and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFRZWPHXBBYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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